3,4,5-trimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
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Description
3,4,5-trimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C19H21N5O5 and its molecular weight is 399.407. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) details the synthesis of a novel series of pyrazolopyrimidines derivatives, evaluated for their anticancer and anti-5-lipoxygenase activities. The synthesis involved condensation and treatment processes leading to the creation of compounds with potential therapeutic applications, emphasizing the structural versatility and biological relevance of pyrazolopyrimidines (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This research highlights the therapeutic potential of benzodifuranyl and triazines derivatives, contributing to the development of new pharmacological agents (Abu‐Hashem et al., 2020).
Antiviral Activities
Hebishy et al. (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This study underscores the importance of chemical synthesis in discovering new antiviral compounds, potentially useful in combating viral outbreaks (Hebishy et al., 2020).
Antioxidant Evaluation
Bondock et al. (2016) synthesized new oxadiazoles with benzoylamino groups, evaluating their antioxidant activities. Some compounds exhibited excellent activity, offering insights into the development of antioxidants to mitigate oxidative stress-related conditions (Bondock et al., 2016).
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-10-7-16(25)22-19(20-10)24-15(6-11(2)23-24)21-18(26)12-8-13(27-3)17(29-5)14(9-12)28-4/h6-9H,1-5H3,(H,21,26)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWDKJXDNGGJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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